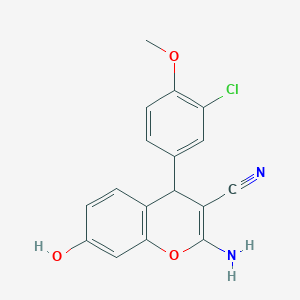![molecular formula C27H21N3O B11594962 6-[3-(naphthalen-1-yloxy)propyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B11594962.png)
6-[3-(naphthalen-1-yloxy)propyl]-6H-indolo[2,3-b]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[3-(naphthalen-1-yloxy)propyl]-6H-indolo[2,3-b]quinoxaline is a complex organic compound that belongs to the class of indoloquinoxalines. This compound is characterized by its fused heterocyclic structure, which includes both indole and quinoxaline moieties. It has garnered significant interest due to its potential pharmacological activities, particularly in the fields of anticancer and antiviral research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-(naphthalen-1-yloxy)propyl]-6H-indolo[2,3-b]quinoxaline typically involves the condensation of 1,2-diaminobenzene (o-phenylenediamine) with isatin in the presence of glacial acetic acid or hydrochloric acid and ethanol or formic acid at reflux temperature . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
6-[3-(naphthalen-1-yloxy)propyl]-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce hydrogenated compounds.
Aplicaciones Científicas De Investigación
6-[3-(naphthalen-1-yloxy)propyl]-6H-indolo[2,3-b]quinoxaline has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-[3-(naphthalen-1-yloxy)propyl]-6H-indolo[2,3-b]quinoxaline primarily involves DNA intercalation. This process disrupts the normal function of DNA, inhibiting replication and transcription, which can lead to cell death. This mechanism is particularly relevant in its anticancer and antiviral activities .
Comparación Con Compuestos Similares
Similar Compounds
Propranolol: A beta-adrenergic antagonist with a similar naphthalen-1-yloxy group.
3-(Naphthalen-2-yloxy)propyl acrylate: Another compound with a naphthalen-1-yloxy group, used in different applications.
Uniqueness
6-[3-(naphthalen-1-yloxy)propyl]-6H-indolo[2,3-b]quinoxaline is unique due to its fused indole and quinoxaline structure, which imparts distinct pharmacological properties. Its ability to intercalate into DNA sets it apart from other compounds with similar functional groups .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C27H21N3O |
|---|---|
Peso molecular |
403.5 g/mol |
Nombre IUPAC |
6-(3-naphthalen-1-yloxypropyl)indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C27H21N3O/c1-2-11-20-19(9-1)10-7-16-25(20)31-18-8-17-30-24-15-6-3-12-21(24)26-27(30)29-23-14-5-4-13-22(23)28-26/h1-7,9-16H,8,17-18H2 |
Clave InChI |
FBXONFUCXZEBTJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2OCCCN3C4=CC=CC=C4C5=NC6=CC=CC=C6N=C53 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{4-Amino-6-[(3,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-3-[(4-chlorophenyl)sulfanyl]propan-2-one](/img/structure/B11594881.png)
![(4-{(E)-[2-(acetylamino)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B11594883.png)
![2-methoxyethyl 6-(4-ethylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11594896.png)
![2-bromo-6-methoxy-4-{(Z)-[2-(3-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate](/img/structure/B11594904.png)

![(5Z)-5-(3-ethoxy-4-propoxybenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11594918.png)
![Ethyl (5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B11594928.png)
![(2Z)-6-benzyl-2-(4-methylbenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11594929.png)
![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-carboxamide](/img/structure/B11594936.png)
![(5Z)-5-[4-(dimethylamino)benzylidene]-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11594951.png)
![(2E)-3-[2-(4-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-cyclohexylprop-2-enamide](/img/structure/B11594954.png)
![2-methoxyethyl 5-(3-bromophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11594957.png)
![(2E)-2-cyano-3-[2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B11594976.png)
![5-(2-(Pentyloxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11594980.png)
